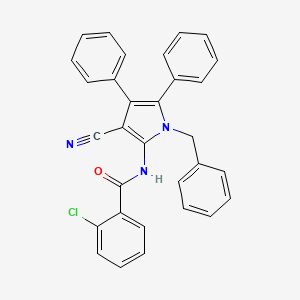
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide, also known as BZC or BZ-423, is a chemical compound that has been studied for its potential use in treating various diseases. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research and development.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide involves the reaction of 2-chlorobenzoic acid with benzylamine to form N-benzyl-2-chlorobenzamide, which is then reacted with 3-cyano-4,5-diphenyl-1H-pyrrole to form the desired compound.
Starting Materials
2-chlorobenzoic acid, benzylamine, 3-cyano-4,5-diphenyl-1H-pyrrole
Reaction
Step 1: 2-chlorobenzoic acid is reacted with benzylamine in the presence of a coupling agent such as EDCI or DCC to form N-benzyl-2-chlorobenzamide., Step 2: N-benzyl-2-chlorobenzamide is then reacted with 3-cyano-4,5-diphenyl-1H-pyrrole in the presence of a base such as triethylamine or sodium hydride to form the desired compound, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide is not fully understood, but it is believed to work by targeting a protein called mitochondrial benzodiazepine receptor (mBDZR). This protein is involved in regulating cellular processes such as apoptosis and inflammation. N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been found to bind to mBDZR and modulate its activity, leading to the observed effects on inflammation, cancer cells, and viral infections.
Biochemische Und Physiologische Effekte
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been found to inhibit the replication of certain viruses, including HIV and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide in lab experiments is its potential to target multiple disease pathways. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research and development. However, one limitation of using N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide in lab experiments is its complex synthesis process, which can be time-consuming and require expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide. One area of interest is its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide could be studied further for its potential use in treating viral infections such as HIV and hepatitis C. Another area of interest is the development of derivatives of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide that could have improved efficacy and lower toxicity.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been studied extensively for its potential use in treating various diseases. It has been found to have anti-inflammatory properties that could be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has also been studied for its potential use in treating cancer, as it has been found to induce apoptosis (cell death) in cancer cells. Additionally, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide has been found to have anti-viral properties that could be useful in treating viral infections such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN3O/c32-27-19-11-10-18-25(27)31(36)34-30-26(20-33)28(23-14-6-2-7-15-23)29(24-16-8-3-9-17-24)35(30)21-22-12-4-1-5-13-22/h1-19H,21H2,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRXNGYVVPOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CC=C3Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2616092.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2616093.png)
![N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2616095.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2616097.png)
![Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2616099.png)
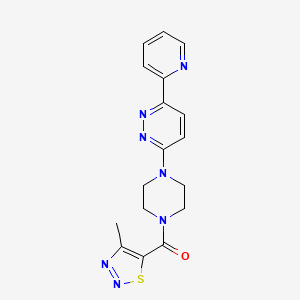
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2616103.png)
![Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2616104.png)
![(E)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2616105.png)
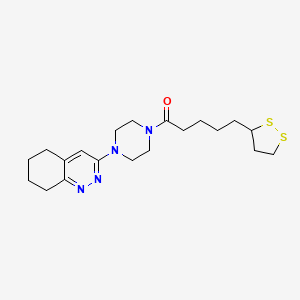
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2616108.png)
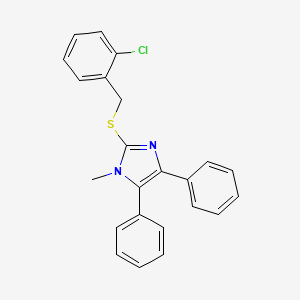
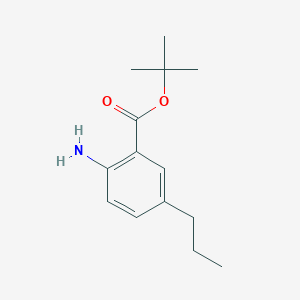
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2616111.png)